molecular formula C21H24N2O7S B11069591 1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)pyrrolidin-2-yl acetate

1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)pyrrolidin-2-yl acetate

Cat. No.: B11069591
M. Wt: 448.5 g/mol
InChI Key: XQUDPNNCEUPWIL-UHFFFAOYSA-N
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Description

1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)-2-pyrrolidinyl acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and pyrrolidinyl groups in its structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)-2-pyrrolidinyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The resulting acylated product is then reacted with an amine to form the corresponding amide.

    Sulfonylation: The amide is further reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: Finally, the compound undergoes cyclization with pyrrolidine to form the pyrrolidinyl acetate structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)-2-pyrrolidinyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to

Properties

Molecular Formula

C21H24N2O7S

Molecular Weight

448.5 g/mol

IUPAC Name

[1-[2-[(3,5-dimethoxybenzoyl)amino]phenyl]sulfonylpyrrolidin-2-yl] acetate

InChI

InChI=1S/C21H24N2O7S/c1-14(24)30-20-9-6-10-23(20)31(26,27)19-8-5-4-7-18(19)22-21(25)15-11-16(28-2)13-17(12-15)29-3/h4-5,7-8,11-13,20H,6,9-10H2,1-3H3,(H,22,25)

InChI Key

XQUDPNNCEUPWIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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